4-[(Methoxyimino)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(E)-methoxyiminomethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJYSIUTEMBHIG-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61471-43-0 | |
| Record name | 4-[(methoxyimino)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxyimino)methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[(Methoxyimino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Methoxyimino)methyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methoxyimino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The methoxyimino group can act as an electrophile, facilitating reactions with nucleophiles in biological systems .
Comparison with Similar Compounds
4-[(Methoxyimino)methyl]benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
4-[(Methoxyimino)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness: 4-[(Methoxyimino)methyl]benzoic acid is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and interactions. Its versatility makes it valuable in multiple research fields .
Biological Activity
Overview
4-[(Methoxyimino)methyl]benzoic acid is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, interactions with biomolecules, and potential therapeutic applications, supported by relevant research findings and case studies.
- Chemical Formula : C₉H₉NO₃
- CAS Number : 61471-43-0
- Molecular Weight : 179.17 g/mol
This compound primarily interacts with enzymes, particularly TEM-type beta-lactamases , which are crucial in antibiotic resistance mechanisms in enterobacteria. These enzymes hydrolyze beta-lactam antibiotics, including cefotaxime and ceftazidime, thereby rendering them ineffective.
Interaction with Enzymes
- Enzyme Targets : It has been shown to inhibit specific enzymes involved in the shikimate and phenylpropanoid pathways, which are vital for the metabolism of phenolic compounds.
- Binding Mechanism : The compound binds to active sites of enzymes, altering their catalytic activity, which can lead to modulation of cellular processes such as gene expression and metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against gram-positive and gram-negative bacteria. Its effectiveness was demonstrated in vitro, showing significant inhibition against various strains while being less effective than some third-generation cephalosporins .
Cellular Effects
The compound influences cellular functions through:
- Cell Signaling Pathways : It modulates pathways that affect gene expression related to oxidative stress responses.
- Gene Expression : Alters the expression of genes involved in synthesizing phenolic antioxidants.
Dosage Effects
Studies have indicated that the biological effects vary significantly with dosage:
- Low Doses : Beneficial effects on cellular function.
- High Doses : Potential toxicity or adverse effects observed in animal models, highlighting a threshold effect necessary for significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways:
- Shikimate Pathway : Interacts with key enzymes like phenylalanine ammonia-lyase.
- Phenylpropanoid Pathway : Affects the synthesis of various phenolic compounds crucial for plant metabolism and defense mechanisms.
Study on Antimicrobial Efficacy
In a comparative study involving various antibiotics, this compound was evaluated against multiple bacterial strains. The results indicated that it had a higher minimum inhibitory concentration (MIC) compared to cefpodoxime but demonstrated comparable efficacy against certain resistant strains .
| Antibiotic | MIC (µg/mL) |
|---|---|
| This compound | 8 |
| Cefpodoxime | 2 |
| Ceftazidime | 0.5 |
Toxicological Assessment
A study assessing the compound's toxicity revealed that at elevated doses, it could induce cytotoxic effects in vitro, emphasizing the need for careful dosage consideration in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
